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Executive Summary
ANG-3777 is a small molecule designed as a mimetic of hepatocyte growth factor (HGF) that

activates the c-Met receptor signaling pathway. This pathway is central to tissue repair and

organ regeneration. Developed to address acute organ injuries, ANG-3777 has been

investigated in preclinical and clinical settings, primarily for kidney-related conditions such as

delayed graft function (DGF) following renal transplantation and cardiac surgery-associated

acute kidney injury (CSA-AKI). While demonstrating some signals of biological activity, the

clinical trials have yielded mixed results regarding its efficacy. This guide provides a

comprehensive overview of the available pharmacokinetic and pharmacodynamic data on

ANG-3777, detailed experimental methodologies from key studies, and a visual representation

of its mechanism of action and experimental workflows.

Introduction to ANG-3777
ANG-3777 is a synthetic small molecule engineered to mimic the biological activity of the

naturally occurring hepatocyte growth factor (HGF). HGF plays a crucial role in cellular growth,

motility, and morphogenesis through its interaction with the c-Met receptor, a receptor tyrosine

kinase. By activating the HGF/c-Met signaling cascade, ANG-3777 is designed to promote

tissue repair and organ recovery, making it a potential therapeutic agent for various acute
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organ injuries.[1][2] It has been noted to have a substantially longer half-life than endogenous

HGF, which could offer a therapeutic advantage.[2][3]

Pharmacodynamics: Mechanism of Action and
Biological Effects
The primary mechanism of action of ANG-3777 is the activation of the c-Met receptor, which

initiates a cascade of intracellular signaling pathways involved in tissue protection and repair.[4]

In vitro and in vivo studies have shown that ANG-3777 binding to the c-Met receptor leads to its

dimerization and phosphorylation, which in turn triggers downstream signaling.

The key pharmacodynamic effects of ANG-3777 include:

Reduction of apoptosis: In preclinical models, ANG-3777 has been shown to decrease

programmed cell death in injured renal tissues.

Increased cell proliferation and regeneration: The compound promotes the growth and

division of cells, aiding in the repair of damaged tissues.

Pro-angiogenic and morphogenic effects: ANG-3777 supports the formation of new blood

vessels and the structural development of tissues.

Signaling Pathway
The binding of ANG-3777 to the c-Met receptor initiates a complex signaling network. The key

downstream pathways include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the

Ras/MAPK pathway, and the STAT signaling pathway. These pathways collectively contribute

to the cellular responses of survival, proliferation, and migration.
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ANG-3777 c-Met Signaling Pathway

Pharmacokinetics
Detailed quantitative pharmacokinetic parameters for ANG-3777, such as half-life, maximum

concentration (Cmax), area under the curve (AUC), clearance, and volume of distribution, are

not extensively available in the public domain. However, preclinical and clinical study designs

provide some insights into its kinetic profile. One notable characteristic is its substantially

longer half-life compared to endogenous HGF.

Preclinical Pharmacokinetics
Specific pharmacokinetic data from preclinical studies in rats and dogs have not been

published. The dosing in these studies was administered intravenously.

Clinical Pharmacokinetics
Phase 1 clinical trial data detailing the pharmacokinetic profile of ANG-3777 in humans are not

publicly available. In Phase 2 and 3 trials, ANG-3777 was administered intravenously at a dose

of 2 mg/kg. The dosing regimens typically involved once-daily infusions over 30 minutes for

three to four consecutive days.
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Table 1: Summary of Available Pharmacokinetic Information

Parameter Value Species Notes

Half-life (t½)
Substantially longer

than HGF
Not Specified

Specific quantitative

data is not publicly

available.

Route of

Administration

Intravenous (IV)

infusion
Human, Rat, Dog

Infusion over 30

minutes in clinical

trials.

Dosing (Clinical) 2 mg/kg Human
Administered once

daily for 3-4 days.

Dosing (Preclinical) 0.2, 2, and 10 mg/kg Rat, Dog
Intravenous

administration.

Preclinical and Clinical Studies
ANG-3777 has been evaluated in various preclinical models of organ injury and in several

clinical trials.

Preclinical Studies
Preclinical investigations of ANG-3777 have primarily focused on models of acute kidney injury.

Table 2: Summary of Preclinical Studies
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Study Model Species
ANG-3777
Dose

Key
Pharmacodyna
mic Findings

Reference(s)

Renal Ischemia-

Reperfusion

Injury

Rat 2 mg/kg IV

Reduced tubular

epithelial

apoptosis,

hemorrhage,

tubular dilation,

and acute tubular

necrosis.

Increased urine

output,

decreased serum

creatinine and

blood urea

nitrogen, and

reduced

mortality.

Normothermic

Renal Ischemia

and Reperfusion

Rat
0.2 and 2 mg/kg

IV

Attenuated renal

dysfunction,

increased urine

output, and

improved

survival.

Normothermic

Renal Ischemia

and Reperfusion

Dog 10 mg/kg IV

Reduced blood

urea nitrogen

and creatinine

levels.

Clinical Trials
ANG-3777 has progressed through Phase 2 and Phase 3 clinical trials for DGF in kidney

transplant recipients and a Phase 2 trial for CSA-AKI.

Table 3: Summary of Key Clinical Trials
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Trial
Name /
Phase

Indication
Patient
Populatio
n

Dosing
Regimen

Primary
Endpoint

Key
Outcome
s

Referenc
e(s)

Phase 2

Delayed

Graft

Function

(DGF)

Kidney

transplant

recipients

with signs

of DGF

2 mg/kg IV

daily for 3

days

Time to

produce

≥1200 mL

of urine in

24 hours

Trend

towards

faster urine

output

recovery.

Improveme

nts in

serum

creatinine,

eGFR, and

reduced

need for

dialysis

compared

to placebo.

Phase 3

(GIFT Trial)

Delayed

Graft

Function

(DGF)

Kidney

transplant

recipients

at risk for

DGF

2 mg/kg IV

daily for 3

days

Estimated

Glomerular

Filtration

Rate

(eGFR) at

12 months

Did not

meet the

primary

endpoint of

a

statistically

significant

improveme

nt in eGFR

at 12

months.
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Phase 2

(GUARD

Trial)

Cardiac

Surgery-

Associated

Acute

Kidney

Injury

(CSA-AKI)

Patients at

risk for AKI

undergoing

cardiac

surgery

2 mg/kg IV

daily for 4

days

Percent

change in

serum

creatinine

from

baseline

Did not

meet the

primary

endpoint.

Experimental Protocols
Detailed, step-by-step internal protocols for the conducted studies are not publicly available.

However, based on published literature, the general methodologies can be outlined.

Preclinical Renal Ischemia-Reperfusion Model (Rat)
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Preclinical Ischemia-Reperfusion Experimental Workflow

Animal Model: Male Sprague-Dawley rats are commonly used.
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Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a

ketamine/xylazine cocktail.

Surgical Procedure: A midline laparotomy is performed to expose the renal pedicles.

Induction of Ischemia: The renal artery and vein of one or both kidneys are occluded using a

non-traumatic microvascular clamp for a defined period (e.g., 45-60 minutes).

Reperfusion: The clamp is removed to allow blood flow to resume. In some models, the

contralateral kidney is removed (nephrectomy).

Drug Administration: ANG-3777 or a vehicle control is administered intravenously at

specified time points before, during, or after ischemia.

Monitoring and Sample Collection: Blood samples are collected at various time points to

measure serum creatinine (SCr) and blood urea nitrogen (BUN). Urine is collected to

measure output. At the end of the study, kidney tissue is harvested for histological analysis.

Clinical Trial Protocol for Delayed Graft Function (Phase
3 - GIFT Trial)
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Delayed Graft Function Clinical Trial Workflow

Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

Patient Population: Adult recipients of a deceased donor kidney transplant who are at high

risk for developing DGF.

Inclusion/Exclusion Criteria: Specific criteria related to recipient age, donor characteristics,

and early signs of graft dysfunction (e.g., low urine output) are applied.
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Randomization and Blinding: Eligible patients are randomized in a 1:1 ratio to receive either

ANG-3777 or a matching placebo. Both patients and investigators are blinded to the

treatment assignment.

Dosing and Administration: The investigational drug (ANG-3777 2 mg/kg or placebo) is

administered as a 30-minute intravenous infusion once daily for three consecutive days. The

first dose is typically administered within a specified window after transplantation.

Endpoints: The primary endpoint for the Phase 3 trial was the estimated Glomerular Filtration

Rate (eGFR) at 12 months. Secondary endpoints included the duration of dialysis, incidence

of graft failure, and other measures of renal function.

Data Collection and Analysis: Data on renal function, adverse events, and other relevant

clinical outcomes are collected at predefined intervals throughout the study period.

Conclusion
ANG-3777, a hepatocyte growth factor mimetic, has demonstrated a clear mechanism of action

through the activation of the c-Met signaling pathway, leading to cytoprotective and

regenerative effects in preclinical models of acute kidney injury. However, despite promising

early-phase clinical data in delayed graft function, the pivotal Phase 3 trial did not meet its

primary efficacy endpoint. Similarly, the Phase 2 trial in cardiac surgery-associated AKI also

failed to show a significant benefit. While the safety profile of ANG-3777 appears to be

acceptable, its future development and potential clinical utility remain uncertain. Further

research may be needed to identify specific patient populations or clinical scenarios where the

therapeutic potential of ANG-3777 can be realized. The lack of publicly available, detailed

pharmacokinetic data remains a significant gap in the comprehensive understanding of this

compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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